molecular formula C13H22O B14381702 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine CAS No. 89567-31-7

2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine

Cat. No.: B14381702
CAS No.: 89567-31-7
M. Wt: 194.31 g/mol
InChI Key: ZSBGKZSXNHGXBN-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is a complex organic compound with a unique structure that includes a cyclooctane ring fused with an oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: A simpler hydrocarbon with a similar ring structure but lacking the oxepine ring.

    Oxepine: A compound with a similar oxygen-containing ring but without the fused cyclooctane structure.

    Decahydroquinoline: Another fused ring system with different functional groups and properties.

Uniqueness

2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89567-31-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

10-methyl-9-oxabicyclo[6.5.0]tridec-1(8)-ene

InChI

InChI=1S/C13H22O/c1-11-7-6-9-12-8-4-2-3-5-10-13(12)14-11/h11H,2-10H2,1H3

InChI Key

ZSBGKZSXNHGXBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C(O1)CCCCCC2

Origin of Product

United States

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